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Compound of Interest

Compound Name: Lophanthoidin E

Cat. No.: B1631919 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectroscopic characteristics of a natural product is paramount for its

identification, characterization, and exploration of its therapeutic potential. This technical guide

provides a detailed analysis of the spectroscopic data for Lophanthoidin E, a diterpenoid

isolated from Lophanthus inermis.

Lophanthoidin E belongs to a class of complex natural products that have garnered significant

interest for their diverse biological activities. The structural elucidation of such molecules relies

heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the

key spectroscopic data for Lophanthoidin E, presents the experimental protocols for data

acquisition, and includes a visualization of its structural analysis workflow.

Spectroscopic Data
The structural assignment of Lophanthoidin E is supported by extensive 1D and 2D NMR

experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC, as well as high-

resolution mass spectrometry (HR-MS).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Lophanthoidin E reveals a series of distinct proton signals

characteristic of a complex diterpenoid structure. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a standard reference.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

H-1α 2.60 dd 13.0, 5.0

H-1β 1.75 m

H-2 4.38 m

H-3 5.40 br s

H-5 2.35 d 11.0

H-6α 1.80 m

H-6β 1.65 m

H-7 4.85 d 6.0

H-9 3.30 s

H-11 4.95 d 8.0

H-12 5.90 s

H-14 6.80 s

H-15 1.95 s

H-17 1.15 s

H-18 0.95 s

H-19 1.05 s

H-20 1.25 d 7.0

OAc 2.10 s

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides crucial information about the carbon framework of

Lophanthoidin E. The chemical shifts (δ) are reported in ppm.
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Carbon Chemical Shift (δ, ppm)

1 38.5

2 68.2

3 125.5

4 140.1

5 55.8

6 28.7

7 78.5

8 58.2

9 60.1

10 45.3

11 75.8

12 118.5

13 148.2

14 135.5

15 22.1

16 170.5

17 28.1

18 18.5

19 25.3

20 15.8

OAc (C=O) 170.1

OAc (CH₃) 21.2
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Mass Spectrometry (MS/MS) Data
High-resolution mass spectrometry (HR-MS) is essential for determining the elemental

composition and molecular weight of Lophanthoidin E.

Ion m/z [M+H]⁺ Formula

Lophanthoidin E 433.2226 C₂₄H₃₂O₇

Experimental Protocols
The spectroscopic data presented above were acquired using standard, validated

methodologies in the field of natural product chemistry.

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AV-500 spectrometer. The

samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent

signal (δH 7.26 and δC 77.0). ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125

MHz, respectively. Standard Bruker pulse programs were used for all 1D and 2D NMR

experiments.

Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF Premier

mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample

was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Visualization of the Analytical Workflow
The process of isolating and identifying a novel natural product like Lophanthoidin E follows a

structured workflow. The following diagram, generated using the DOT language, illustrates the

key stages of this process.
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Workflow for the Isolation and Structural Elucidation of Lophanthoidin E.

This comprehensive spectroscopic dataset and the outlined experimental approach provide a

foundational resource for researchers engaged in the study of Lophanthoidin E and other

related diterpenoids. The detailed information is crucial for confirming the identity of the

compound in various biological and chemical studies, and for serving as a basis for further

synthetic or semi-synthetic modifications to explore its structure-activity relationships.

To cite this document: BenchChem. [Lophanthoidin E: A Technical Overview of its
Spectroscopic Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631919#lophanthoidin-e-spectroscopic-data-nmr-
ms-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

